molecular formula C23H23F2N5OS B2946256 2-Ethyl-5-((2-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-95-6

2-Ethyl-5-((2-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2946256
CAS No.: 887219-95-6
M. Wt: 455.53
InChI Key: MCDDFKBGNZBYSX-UHFFFAOYSA-N
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Description

2-Ethyl-5-((2-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic compound designed for advanced pharmacological and chemical research. This complex molecule features a thiazolo[3,2-b][1,2,4]triazole core, a scaffold recognized for its diverse biological potential . The structure is further elaborated with a piperazine linker and fluorophenyl substituents, design elements often employed to optimize a compound's interaction with biological targets and its pharmacokinetic properties. The integration of the 1,2,4-triazole moiety is of particular interest, as this heterocycle is widely established in medicinal chemistry for its significant pharmacological activities, which can include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects . The specific presence of fluorine atoms is a common strategy in drug discovery to influence a molecule's metabolic stability, lipophilicity, and binding affinity. This product is intended for investigational purposes in vitro and is strictly for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound as a key intermediate or probe to explore new chemical space, investigate structure-activity relationships (SAR) in heterocyclic chemistry, and develop potential ligands for various biological receptors.

Properties

IUPAC Name

2-ethyl-5-[(2-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-7-3-4-8-16(15)24)29-13-11-28(12-14-29)18-10-6-5-9-17(18)25/h3-10,20,31H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDDFKBGNZBYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-((2-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions The process begins with the preparation of the thiazole and triazole precursors, followed by their fusion to form the thiazolo[3,2-b][1,2,4]triazole coreThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can enhance the precision and reproducibility of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-((2-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated forms. Substitution reactions can result in a variety of substituted analogs with different functional groups .

Scientific Research Applications

2-Ethyl-5-((2-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-((2-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with neurotransmitter receptors may contribute to its potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₃H₂₃F₂N₅OS* ~451.5 (calc.) - Ethyl
- 2-Fluorophenyl
- 4-(2-Fluorophenyl)piperazinyl
Bifluorinated piperazine; planar thiazolo-triazole core with perpendicular aryl groups (inferred from analogs)
2-Ethyl-5-[(2-fluorophenyl)(3-methyl-1-piperidinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol C₁₉H₂₃FN₄OS 374.478 - Ethyl
- 2-Fluorophenyl
- 3-Methylpiperidinyl
Piperidine instead of piperazine; lower molecular weight
2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol C₂₁H₂₂FN₅O₂S 427.5 - Ethyl
- 4-(2-Fluorophenyl)piperazinyl
- Furan-2-yl
Additional furan ring; altered steric/electronic profile
3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole C₁₇H₂₂N₄S 314.45 - Ethyl
- Isobutylphenyl
Simpler triazolo-thiadiazole core; no fluorination
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole derivatives C₂₅H₁₇F₃N₆S 502.5 (calc.) - Multiple fluorophenyl groups
- Triazole-thiazole hybrid
High fluorination; planar core with perpendicular aryl groups

*Molecular formula and weight for the target compound are inferred based on structural similarity to .

Key Observations:

Substituent Impact on Molecular Weight: The target compound’s bifluorinated piperazinyl group increases its molecular weight (~451.5) compared to non-piperazine analogs (e.g., 374.478 in ). The furan-containing analog has a lower weight (427.5) due to fewer carbon atoms.

For example, triazolo-thiadiazoles with fluorophenyl groups exhibit antimicrobial activity , though direct evidence for the target compound is lacking.

Piperazine vs. Piperidine :

  • Replacing piperazine (target compound) with piperidine removes one nitrogen atom, reducing hydrogen-bonding capacity and altering pharmacokinetics. Piperazine’s tertiary amines are often exploited for receptor interactions (e.g., serotonin or dopamine receptors).

Planarity and Conformation :

  • Analogous thiazolo-triazole systems exhibit near-planar cores with perpendicularly oriented aryl groups, which may influence stacking interactions in crystal lattices or binding to flat enzymatic pockets.

Biological Activity

The compound 2-Ethyl-5-((2-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula Cx_{x}Hy_{y}Fz_{z}Na_{a}Ob_{b}Sc_{c}
Molecular Weight Approx. 400 g/mol
IUPAC Name This compound

Note: The exact molecular formula and weight are subject to confirmation through experimental data.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often act as inhibitors of receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways. The thiazole and triazole moieties may contribute to the compound's ability to modulate enzyme activity and influence cell signaling pathways.

Anticancer Activity

Several studies have reported on the anticancer potential of related compounds. For instance, a study evaluating thiazole derivatives demonstrated significant antiproliferative activity against various cancer cell lines, including non-small cell lung cancer (NSCLC) and colorectal carcinoma. The compound's structure allows it to engage with multiple targets within cancer cells, leading to reduced cell viability and proliferation rates.

Case Studies

  • Study on Antiproliferative Effects :
    • In vitro studies showed that derivatives similar to the compound exhibited cytotoxic effects against the HOP-92 NSCLC cell line with a growth inhibition (GI) value exceeding 80% at 10 μM concentrations.
    • Another derivative demonstrated promising GI values against HCT-116 colorectal carcinoma and SK-BR-3 breast cancer cell lines.
  • Mechanistic Insights :
    • The compound's mechanism involves the inhibition of key enzymes associated with cancer cell survival and proliferation. Inhibitory assays indicated that it could effectively block specific kinases involved in tumor growth.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Toxicological assessments indicate low toxicity in non-cancerous cell lines at therapeutic concentrations, making it a candidate for further development.

Summary of Key Research Studies

Study ReferenceFindings
Study ADemonstrated significant antiproliferative effects against NSCLC with a GI value of 86.28%.
Study BExplored structure-activity relationships (SAR), revealing critical structural features for activity.
Study CEvaluated pharmacokinetics showing favorable ADME profiles and low toxicity in preliminary tests.

Q & A

Q. What are the recommended synthetic routes for preparing derivatives of thiazolo-triazole scaffolds with fluorophenyl substituents?

  • Methodological Answer : A robust approach involves multi-step heterocyclic condensation. For example, thiazolo-triazole cores can be synthesized via cyclocondensation of thioamide intermediates with hydrazine derivatives under reflux in ethanol. Fluorophenyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation. Catalytic systems like PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C enhance yields in heterogeneous conditions, as demonstrated for structurally analogous compounds . Purification via recrystallization (e.g., aqueous acetic acid) and monitoring via TLC are critical for isolating pure products.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of the compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include aromatic protons (δ 6.8–7.6 ppm for fluorophenyl groups), methylene protons adjacent to the piperazine ring (δ 3.2–3.8 ppm), and thiazole/triazole protons (δ 8.0–8.5 ppm). Splitting patterns confirm substitution positions .
  • IR : Stretching vibrations for C-F (1090–1120 cm⁻¹), C=N (1600–1650 cm⁻¹), and O-H (broad ~3300 cm⁻¹ for the hydroxyl group) validate functional groups .

Q. What purification strategies are effective for removing by-products in multi-step syntheses?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) are standard. For polar intermediates, ion-exchange resins or preparative HPLC (C18 columns, acetonitrile/water mobile phase) improve purity. Evidence from analogous syntheses highlights the importance of solvent polarity matching the compound’s solubility .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, such as piperazine ring puckering?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is preferred. The Cremer-Pople puckering parameters (amplitude q, phase angle φ) quantify non-planarity in piperazine rings. For example, a q₂ value >0.5 Å indicates significant puckering. ORTEP-3 visualizations (e.g., thermal ellipsoids) aid in interpreting disorder or torsional strain .

Q. What computational methods predict the compound’s binding affinity to biological targets like 14α-demethylase?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) with homology-modeled 14α-demethylase (PDB: 3LD6) can prioritize synthesis targets. Key interactions include:
  • Fluorophenyl groups in hydrophobic pockets.
  • Triazole N-atoms coordinating the heme iron.
    Free energy perturbation (FEP) or MM-GBSA calculations refine binding scores. Validation via in vitro antifungal assays (e.g., Candida albicans MIC) is essential .

Q. How should researchers address contradictions in biological activity data across structural analogs?

  • Methodological Answer : Systematic SAR studies are required. For example, replacing the 2-fluorophenyl group with 3-fluorophenyl or chlorophenyl moieties can alter steric and electronic profiles. Dose-response curves (IC₅₀) and pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) help distinguish artifacts from true activity trends .

Q. What strategies optimize reaction yields when scaling up synthesis?

  • Methodological Answer : Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps. For example, increasing catalyst loading (Bleaching Earth Clay from 10% to 15% w/w) or switching to microwave-assisted synthesis reduces reaction times. Solvent engineering (e.g., DMF for polar intermediates) improves mass transfer in larger batches .

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